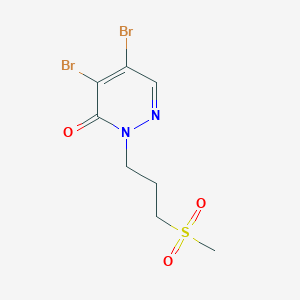![molecular formula C13H13BrClN3O B6647512 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647512.png)
4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one is a chemical compound that belongs to the class of pyridazinones. It is a potent and selective inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth and differentiation. The compound has been extensively studied for its potential therapeutic applications in the treatment of cancer, particularly melanoma.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one involves the selective inhibition of BRAF. This protein kinase is involved in the regulation of cell growth and differentiation, and mutations in the gene encoding BRAF are commonly found in cancer cells. Inhibition of BRAF by the compound leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BRAF. The compound has been shown to suppress the proliferation and survival of cancer cells, particularly melanoma cells. In addition, the compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to have anti-inflammatory effects, which may be related to its inhibition of BRAF.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one in lab experiments include its potency and selectivity as a BRAF inhibitor. The compound has been extensively studied and has been shown to be effective in the treatment of cancer, particularly melanoma. However, the compound also has limitations, such as its potential for off-target effects and toxicity. In addition, the compound may have limited efficacy in the treatment of cancers that do not harbor BRAF mutations.
Orientations Futures
There are several future directions for the study of 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one. One area of research is the development of combination therapies that include the compound with other targeted therapies or immunotherapies. Another area of research is the development of new BRAF inhibitors that have improved potency, selectivity, and safety profiles. Finally, the compound may also have potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one involves a multi-step process. The starting material is 2-methyl-4-nitropyridine, which is converted into 2-methyl-4-aminopyridine through reduction with hydrogen gas over a palladium catalyst. The resulting amine is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 4-chloro-N-(2-methylpyridin-4-yl)benzamide. This intermediate is then treated with bromine in the presence of a base to yield the final product.
Applications De Recherche Scientifique
The selective inhibition of BRAF by 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one has been extensively studied for its potential therapeutic applications in the treatment of cancer. BRAF mutations are commonly found in melanoma, and inhibitors of this protein kinase have been shown to be effective in the treatment of this disease. In addition, the compound has also been studied for its potential use in the treatment of other cancers, such as colorectal cancer and non-small cell lung cancer.
Propriétés
IUPAC Name |
4-bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3O/c1-8(9-3-5-10(15)6-4-9)17-11-7-16-18(2)13(19)12(11)14/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFJJDWXQXDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC2=C(C(=O)N(N=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)
![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647494.png)
![N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6647496.png)
![4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)
![1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea](/img/structure/B6647515.png)

![4-bromo-3-methyl-N-[(E)-pent-3-enyl]benzenesulfonamide](/img/structure/B6647536.png)

